Cys-mcMMAD
Description
Contextualization within Drug-Linker Conjugate Chemistry
Drug-linker conjugates are a cornerstone of modern targeted therapies, designed to deliver highly potent cytotoxic agents directly to pathogenic cells, thereby minimizing systemic toxicity. The efficacy and safety of these conjugates are critically dependent on the properties of the antibody, the linker, and the cytotoxic payload. Cys-mcMMAD exemplifies a sophisticated drug-linker system where each component is optimized for its specific role. The cysteine-mediated conjugation allows for site-specific attachment to antibodies, leading to more homogeneous and well-defined conjugates. nih.gov
Overview of the Maleimidocaproyl (mc) Linker System
The maleimidocaproyl (mc) linker is a popular choice in the construction of ADCs. It features a maleimide (B117702) group that reacts specifically with the thiol group of a cysteine residue, forming a stable covalent bond. The "caproyl" portion of the linker is a six-carbon chain that acts as a spacer, which can influence the stability and solubility of the resulting conjugate. The mc linker is often considered non-cleavable, meaning it relies on the complete degradation of the antibody portion within the target cell's lysosome to release the payload. nih.gov This characteristic can enhance the stability of the conjugate in circulation.
| Feature of mc Linker | Description | Significance in this compound |
| Reactive Group | Maleimide | Enables covalent, thiol-specific conjugation to cysteine residues. |
| Spacer | Caproyl (6-carbon chain) | Provides distance between the antibody and the payload, potentially reducing steric hindrance. |
| Cleavability | Generally non-cleavable | Contributes to the stability of the conjugate in systemic circulation, releasing the payload upon lysosomal degradation of the antibody. |
Role of Cysteine in Bioconjugation Strategies
Cysteine has become a favored amino acid for site-specific bioconjugation due to the unique reactivity of its thiol side chain. nih.gov By engineering cysteine residues at specific locations on an antibody, researchers can control the exact placement and number of attached drug-linker molecules. This site-specific conjugation leads to a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and a predictable pharmacokinetic profile. nih.gov The reaction between the maleimide group of the mc linker and the cysteine thiol is a key step in the synthesis of this compound-based conjugates.
Significance of Monomethyl Auristatin Derivatives (MMAD/MMAF) as Payloads
Monomethyl Auristatin D (MMAD) is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. chemexpress.comnih.gov Auristatins function by inhibiting tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. chemexpress.com The high cytotoxicity of MMAD makes it an ideal payload for ADCs, as only a small number of molecules are needed to kill a target cancer cell. The development of auristatin derivatives like MMAD and its close relative, Monomethyl Auristatin F (MMAF), with functional handles for linker attachment, was a significant breakthrough in the field. chemexpress.com
| Auristatin Derivative | Key Feature | Implication for ADCs |
| MMAE | More membrane permeable | Can exert a "bystander effect," killing neighboring antigen-negative tumor cells. chemexpress.com |
| MMAF | Less membrane permeable due to a charged C-terminus | Tends to be retained within the target cell, potentially reducing off-target toxicity. chemexpress.com |
| MMAD | A potent analog of dolastatin 10 | Serves as a highly effective cytotoxic payload for targeted delivery. nih.gov |
Historical Perspectives on this compound in Research Tool Development
The concept of a "magic bullet" for targeted therapy was first proposed by Paul Ehrlich over a century ago. broadpharm.com However, the realization of this concept in the form of modern ADCs has been a more recent achievement. The development of this compound as a research tool is built upon decades of progress in monoclonal antibody technology, linker chemistry, and the discovery and synthesis of highly potent cytotoxic agents.
The journey began with the isolation of dolastatin 10 from a sea hare in 1987, which exhibited extraordinary cytotoxicity. chemexpress.com Initial clinical trials with dolastatin 10 itself faced challenges, which led researchers to focus on developing synthetic analogs with improved properties for use in ADCs. chemexpress.com A pivotal discovery was the modification of the N-terminus of dolastatin 10, which led to the creation of highly potent and effective derivatives like MMAD. chemexpress.comnih.gov
The evolution of linker technology was also critical. Early ADCs often used less stable linkers, leading to premature drug release and off-target toxicity. broadpharm.com The development of more stable linkers, such as the maleimidocaproyl (mc) linker, and the refinement of cysteine-based conjugation strategies, allowed for the creation of more stable and homogeneous ADCs. While much of the published research has focused on the related compounds MMAE and MMAF, the principles and technologies developed for these molecules are directly applicable to MMAD. The use of this compound as an internal standard in analytical methods highlights its role as a well-defined chemical entity for research and development purposes. mdpi.com
Properties
Molecular Formula |
C54H84N8O11S2 |
|---|---|
Molecular Weight |
1085.42 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Cys Mcmmad
Established Synthetic Pathways for Cys-mcMMAD
The preparation of this compound typically follows a modular synthetic approach. This involves the initial synthesis of the mcMMAD payload, followed by its conjugation to cysteine residues. wikipedia.org This modularity allows for flexibility in the design and optimization of both the cytotoxic agent and the linker component before their final assembly. The conjugation process specifically exploits the reaction between the maleimide (B117702) group of the mc linker and the thiol groups present on cysteine residues. wikipedia.org
Conjugation Chemistry via Cysteine Residues
Cysteine residues play a crucial role in bioconjugation due to the highly reactive thiol (-SH) side chain they possess. wikipedia.orgfishersci.ca This inherent reactivity makes cysteine an ideal site for the chemoselective modification of biomolecules, such as antibodies. Compared to other conjugation methods, like those based on lysine (B10760008) residues, cysteine-based conjugation offers better control over the Drug-to-Antibody Ratio (DAR) and reduces product heterogeneity, leading to more defined and consistent Antibody-Drug Conjugates. fishersci.ca
Maleimide-thiol click chemistry is a widely adopted and highly efficient method for conjugating drugs to biomolecules via thiol groups. americanelements.comguidetomalariapharmacology.orgnih.gov This reaction involves a Michael addition, where the nucleophilic thiol group of cysteine adds across the double bond of the maleimide, forming a stable succinimidyl thioether (SITE) adduct. nih.gov This reaction is favored due to the electron-withdrawing effect of the two adjacent carbonyl groups in the maleimide ring. nih.gov
However, the stability of maleimide-thiol conjugates in biological environments can be a challenge. These adducts are susceptible to retro-Michael reactions and thiol exchange, particularly with endogenous thiols like glutathione (B108866), which can lead to premature drug release and compromised therapeutic efficacy. americanelements.comnih.gov To enhance stability, strategies such as ring-opening hydrolysis of the succinimide (B58015) moiety to form succinamic acid thioethers (SATEs) or in situ transcyclization reactions have been developed. These modifications lock the thioether conjugation bond in a more stable configuration, preventing disruptive cleavage and improving the long-term integrity of the conjugate. americanelements.comnih.gov
Traditional cysteine conjugation methods, which often involve the partial reduction of endogenous disulfide bonds in antibodies, can lead to heterogeneous ADCs with variable drug-to-antibody ratios (DARs) and diverse conjugation sites. wikipedia.orgwikipedia.orgnih.gov This heterogeneity can result in inconsistent pharmacokinetic and pharmacodynamic profiles, as well as challenges in manufacturing and regulatory approval. wikipedia.org
To overcome these limitations, site-specific conjugation strategies utilizing engineered cysteine residues have been developed. Technologies such as THIOMAB™ involve introducing specific cysteine residues at predetermined positions within the antibody's heavy or light chains through genetic engineering. wikipedia.orgwikipedia.orgnih.govnih.gov Drugs can then be specifically conjugated to these engineered thiols without disrupting the antibody's structural disulfide bonds. wikipedia.org This approach yields homogeneous ADCs with precisely controlled DARs and defined drug attachment sites, leading to improved therapeutic indices, enhanced stability, and reduced off-target toxicity. wikipedia.orgwikipedia.orgnih.gov Prior to conjugation with linker-payloads like this compound, these engineered cysteine residues, often capped by cysteine or glutathione, typically require a reduction step to liberate the free thiols. nih.gov
Derivatization Approaches for this compound Analogues
Derivatization approaches for this compound analogues primarily involve modifications to either the MMAD payload or the maleimidocaproyl linker structure. Given that this compound is a drug-linker conjugate where MMAD is the cytotoxic component and "mc" signifies a maleimidocaproyl linker, analogues can be generated by:
Modifying the Auristatin Payload: While MMAD is a potent tubulin inhibitor, other auristatin derivatives like Monomethylauristatin E (MMAE) and Monomethylauristatin F (MMAF) are also widely used in drug-linker conjugates with similar maleimide-based linkers (e.g., mc-MMAE, mc-MMAF). ontosight.aiepa.govgen.store Derivatization can involve altering the chemical structure of MMAD itself to fine-tune its potency, solubility, or metabolic stability.
Modifying the Linker Structure: The maleimidocaproyl (mc) linker provides the maleimide moiety for conjugation. Analogues can be created by altering the length or chemical composition of the linker chain (the "caproyl" part) or by introducing additional functional groups that might influence solubility, cleavability, or interaction with the biological environment. For instance, variations in linker design can impact the release mechanism of the payload once the ADC reaches its target.
Linker Design Principles and Chemical Stability Considerations for this compound
Linkers are broadly categorized into cleavable and non-cleavable types. For this compound, the maleimide-thiol bond formed with the cysteine residue is the primary point of attachment. The chemical stability of this bond is paramount. As discussed, maleimide-thiol adducts are susceptible to thiol exchange reactions in the presence of endogenous thiols like glutathione, which can lead to premature payload release and off-target toxicity. americanelements.comnih.gov
To address these stability concerns, linker design incorporates features that enhance the robustness of the maleimide-thiol bond. Strategies include promoting the ring-opening hydrolysis of the succinimide moiety to form more stable succinamic acid thioethers or inducing transcyclization reactions that lock the thioether bond in a more stable, six-membered ring structure. americanelements.comnih.gov The choice of N-substituent on the maleimide can also influence the rate of ring-opening hydrolysis, with electron-withdrawing groups accelerating the process and contributing to improved in vivo stability. nih.gov
The stability of the drug-linker conjugate, including this compound, directly impacts the pharmacokinetic profile of the ADC. A stable conjugate ensures that the payload remains attached to the antibody until it reaches the target cells, minimizing systemic exposure to the potent cytotoxic drug and thereby reducing off-target effects and improving the therapeutic index. guidetopharmacology.orgbioregistry.io
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C54H84N8O11S2 |
| Molecular Weight | 1085.42 g/mol |
| Appearance | Solid (White to off-white) |
| Primary Use | Drug-linker conjugate for ADCs |
| Payload | Monomethylauristatin D (MMAD) |
| Linker Type | Maleimidocaproyl (mc) |
| Conjugation Site | Cysteine thiol |
Analytical and Physicochemical Characterization of Cys Mcmmad
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural confirmation of drug-linker conjugates like Cys-mcMMAD, providing insights into its molecular weight, structure, and conformation.
Mass spectrometry is a cornerstone technique for the characterization of Cys-mc-auristatin conjugates, offering precise mass determination and structural information. Electrospray ionization (ESI) coupled with high-resolution mass analyzers such as time-of-flight (TOF) or Orbitrap is commonly employed.
For this compound, MS analysis would be crucial to confirm the successful conjugation of the mcMMAD linker-payload to the cysteine residue. This is achieved by observing the expected mass increase corresponding to the addition of the mcMMAD moiety to a cysteine-containing peptide or protein. In a typical workflow, the conjugated entity is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Tandem mass spectrometry (MS/MS) can provide further structural confirmation by inducing fragmentation of the parent ion. The resulting fragment ions can be analyzed to confirm the sequence of the peptide backbone and pinpoint the exact site of conjugation on the cysteine residue. Analysis of a closely related Cys-mcMMAF conjugate would be expected to yield fragment ions corresponding to the maleimidocaproyl linker and the auristatin F payload, confirming the integrity of the drug-linker.
Table 1: Representative Mass Spectrometry Data for a Cys-mc-Auristatin Analogue
| Analyte | Ionization Mode | Observed m/z (Parent Ion) | Key Fragment Ions (m/z) | Interpretation |
|---|
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For a molecule like this compound, 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) would provide detailed information about the connectivity of atoms and their spatial arrangement.
NMR studies on auristatin derivatives have revealed the presence of conformational isomers, which can impact their biological activity. Analysis of this compound by NMR would be expected to identify the chemical shifts characteristic of the protons and carbons in the cysteine, maleimidocaproyl linker, and MMAD components. NOESY experiments, in particular, would be valuable for determining the through-space proximity of protons, offering insights into the preferred conformation of the conjugate in solution. This information is critical for understanding how the drug-linker might interact with its biological target.
Chromatographic Separations and Purity Assessment
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound, as well as for the characterization of the final antibody-drug conjugate.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis and purification of drug-linker conjugates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For this compound, a C18 column is typically used with a gradient elution of acetonitrile or methanol in water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
RP-HPLC can be used to assess the purity of the this compound conjugate and to separate it from unconjugated cysteine and excess drug-linker. The retention time of this compound would be indicative of its hydrophobicity.
Table 2: Typical RP-HPLC Parameters for Analysis of a Cys-mc-Auristatin Analogue
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
Size exclusion chromatography (SEC) is a non-denaturing chromatographic technique that separates molecules based on their hydrodynamic radius. sterlingpharmasolutions.com In the context of an ADC, SEC is primarily used to assess the homogeneity and aggregation state of the final conjugated antibody. sterlingpharmasolutions.com While SEC is not typically used for the analysis of the small molecule this compound itself, it is a critical tool for characterizing the resulting ADC. An SEC analysis of an ADC prepared with this compound would reveal the presence of high molecular weight species (aggregates) or fragments, which are critical quality attributes. sterlingpharmasolutions.com
In a typical HIC separation, the ADC is loaded onto the column in a high-salt mobile phase, which promotes hydrophobic interactions between the ADC and the stationary phase. A decreasing salt gradient is then used to elute the different drug-loaded species. The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, 6, 8). The relative peak areas of the different species can be used to calculate the average DAR of the ADC preparation. nih.gov
Table 3: Example HIC Profile for a Cysteine-Linked ADC
| Peak | Elution Order | Corresponding Species |
|---|---|---|
| 1 | First | Unconjugated Antibody (DAR 0) |
| 2 | Second | Antibody with 2 drugs (DAR 2) |
| 3 | Third | Antibody with 4 drugs (DAR 4) |
| 4 | Fourth | Antibody with 6 drugs (DAR 6) |
Quantitative Bioanalytical Methodologies for this compound and Related Payloads
The accurate quantification of antibody-drug conjugate (ADC) components in biological matrices is fundamental for understanding their pharmacokinetic profiles. For ADCs utilizing the this compound payload, a dual approach involving Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA) is often employed to measure the released payload and the total conjugate concentration, respectively.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Payload Quantitation
UPLC-MS/MS is a powerful bioanalytical technique renowned for its high sensitivity, selectivity, and accuracy in quantifying small molecules within complex biological samples. biopharmaservices.comnih.govchromatographyonline.com It is the method of choice for measuring the concentration of the cysteine-linked maleimidocaproyl monomethyl auristatin D (this compound) catabolite after its release from the antibody-drug conjugate in vivo.
The methodology combines the superior separation capabilities of UPLC, which uses smaller particle-packed columns to achieve higher resolution and faster analysis times, with the precise detection and quantification abilities of tandem mass spectrometry. nih.govyoutube.com In a typical workflow, biological samples such as plasma or tissue homogenates undergo a sample preparation process, often involving protein precipitation or solid-phase extraction, to isolate the analyte of interest. wuxiapptec.com The extracted sample is then injected into the UPLC system, where this compound is separated from other matrix components. Following chromatographic separation, the analyte enters the mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. youtube.com This highly specific detection method minimizes interference from endogenous matrix components, ensuring reliable and robust quantification. youtube.com
The application of UPLC-MS/MS allows for the characterization of the pharmacokinetic profile of the released payload, providing crucial data on its distribution and clearance. researchgate.net For instance, a label-free LC-MS/MS method has been described for the quantification of the related Cys-Mc-MMAF metabolite in various tissue homogenates, demonstrating the technique's versatility. mdpi.com The high sensitivity of modern UPLC-MS/MS systems enables the detection and quantification of payloads at very low concentrations (ng/mL range), which is essential for comprehensive pharmacokinetic studies. chromatographyonline.com
| Parameter | Description | Typical Application for ADC Payloads |
|---|---|---|
| Principle | Combines high-resolution liquid chromatography with sensitive and selective mass spectrometry detection. | Quantification of free payload (e.g., this compound) and its metabolites in biological matrices like plasma and tissue. researchgate.netmdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. | Allows for precise measurement of the analyte by monitoring a specific precursor-to-product ion transition, minimizing background interference. youtube.com |
| Key Advantages | High sensitivity, high selectivity, broad linear dynamic range, and ability to quantify metabolites simultaneously. | Enables accurate pharmacokinetic profiling even at low circulating concentrations of the payload. chromatographyonline.comyoutube.com |
| Sample Preparation | Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). | Essential step to remove interfering substances from the biological matrix before analysis. wuxiapptec.com |
Enzyme-Linked Immunosorbent Assay (ELISA) for Conjugate Concentration
While UPLC-MS/MS excels at quantifying the free payload, Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used ligand-binding assay for measuring the concentration of the total ADC, which includes the antibody bound to the this compound payload. mdpi.comnih.gov This immunoassay provides critical data on the stability and clearance of the entire conjugate in circulation.
The development of a robust ELISA for an MMAE-containing ADC, such as one with a this compound payload, typically involves generating a specific monoclonal antibody that recognizes the MMAE portion of the conjugate. creative-biolabs.comnih.gov A common format is a sandwich ELISA. In this setup, a capture antibody that binds to the antibody portion of the ADC (e.g., an anti-human IgG antibody) is coated onto the wells of a microplate. The biological sample containing the ADC is then added, followed by a detection antibody. This detection antibody is the anti-MMAE antibody, which is often conjugated to an enzyme like horseradish peroxidase (HRP). The amount of bound enzyme, measured by the conversion of a chromogenic substrate, is proportional to the concentration of the ADC in the sample. creative-biolabs.com
Validated ELISA methods for MMAE-conjugated ADCs have demonstrated high sensitivity and a broad dynamic range suitable for pharmacokinetic studies. nih.govnih.gov These assays are crucial for assessing the exposure-efficacy and exposure-safety relationships of the ADC as a whole. nih.gov
| Validation Parameter | ADC Assay | Total Antibody Assay |
|---|---|---|
| Dynamic Range | 0.3–35.0 ng/mL | 0.2–22.0 ng/mL |
| Correlation Coefficient (R²) | 1.000 | 1.000 |
| Intra-assay Accuracy (Bias %) | -12.2% to -5.2% | Not specified |
| Inter-assay Accuracy (Bias %) | -12.2% to -5.2% | Not specified |
| Precision (RSD %) | < 6.6% | < 8.7% |
| Total Error | < 20.4% | Not specified |
Role of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is essential for ensuring the accuracy and precision of the results. biopharmaservices.comresearchgate.net The IS is a compound of known concentration added to every sample, calibrator, and quality control sample, ideally at the very beginning of the sample preparation process. biopharmaservices.comwuxiapptec.com Its purpose is to compensate for variability that can be introduced during the analytical workflow, including inconsistencies in sample extraction, injection volume, and signal suppression or enhancement in the mass spectrometer (matrix effects). wuxiapptec.comnih.gov
For the quantification of ADC catabolites, this compound itself, or more ideally a stable isotope-labeled (SIL) version of this compound, serves as an excellent internal standard. mdpi.com A SIL-IS, such as a deuterium or ¹³C-labeled this compound, is considered the gold standard because it has nearly identical physicochemical properties to the analyte. crimsonpublishers.com This structural similarity ensures that the IS behaves almost identically to the analyte during sample preparation and chromatographic separation.
Because the SIL-IS and the analyte co-elute from the LC column and experience the same matrix effects, any variation in the analyte's signal is mirrored by a proportional variation in the IS signal. nih.gov By using the ratio of the analyte response to the IS response for quantification, these variations are effectively normalized, leading to highly reliable and reproducible data. researchgate.net The use of this compound as an internal standard has been specifically noted in the LC-MS/MS analysis of ADC payloads, highlighting its critical role in the development of robust and accurate bioanalytical methods. mdpi.com
Mechanistic Investigations of Cys Mcmmad at the Molecular and Cellular Level
Tubulin Inhibition Mechanisms of Monomethyl Auristatin Derivatives (MMAD/MMAF)
Monomethyl Auristatin D (MMAD) and Monomethyl Auristatin F (MMAF) are synthetic analogs of dolastatin 10, a natural product known for its potent antineoplastic activity. fishersci.esnih.govmedchemexpress.comchemsrc.comtargetmol.com These compounds function as highly potent antimitotic agents, primarily by inhibiting the polymerization of tubulin, a crucial protein for microtubule formation. fishersci.esnih.govchemsrc.comtargetmol.comscientificarchives.comacs.orginterchim.comabmole.comnih.govnih.gov
Interaction with Microtubules and Polymerization Dynamics
Auristatins, including MMAE and MMAF, bind to the "peptide site" or "vinca site" located on the β-tubulin subunit within the αβ-tubulin heterodimer. fishersci.esnih.govtargetmol.com This binding leads to the induction of curved tubulin aggregates and inhibits nucleotide exchange, thereby disrupting the normal process of tubulin polymerization. fishersci.es Specifically, MMAE has been shown to bind to soluble tubulin heterodimers with a stoichiometry of approximately 1:1. scientificarchives.com Furthermore, MMAE and MMAF can bind extensively along the length of pre-assembled microtubules and with high affinity at microtubule ends. scientificarchives.com This interaction suppresses microtubule dynamics, reduces the kinetics and extent of microtubule assembly, and promotes the formation of tubulin rings, ultimately leading to microtubule destabilization. nih.govscientificarchives.com
Crystal structure analyses of tubulin in complex with MMAE and MMAF have provided detailed insights into their binding modes. For instance, the high-resolution crystal structure of MMAE elucidates specific interactions essential for its affinity and potency. The nitrogen of the methylated valine amino terminus of MMAE forms a hydrogen bond with a side chain carboxylate oxygen of Asp179 on the T5 loop of the β1-tubulin subunit. fishersci.es MMAF, differing from MMAE by a charged C-terminal phenylalanine, exhibits a higher affinity to tubulin, likely due to an additional interaction of its carboxylic acid group with β1-tubulin. nih.gov
The binding affinities of MMAE and MMAF to free tubulin have been quantified using fluorescence polarization binding assays:
| Compound | Binding Affinity (KD) | Method | Source |
| MMAE | 291 nM | Fluorescence Polarization Binding | |
| MMAF | 63 nM | Fluorescence Polarization Binding |
These data highlight MMAF's stronger binding affinity compared to MMAE, contributing to its potent activity.
Consequences on Cell Cycle Progression
The disruption of microtubule dynamics by auristatin derivatives has profound consequences on cell cycle progression. Microtubules are essential components of the mitotic spindle, which is critical for chromosome segregation during cell division. By inhibiting tubulin polymerization, MMAD and MMAF prevent the proper formation and function of the mitotic spindle. nih.govchemsrc.comtargetmol.comscientificarchives.cominterchim.comabmole.com This interference leads to a characteristic G2/M phase cell cycle arrest, where cells are unable to progress beyond metaphase. bldpharm.comtargetmol.comscientificarchives.cominterchim.com Prolonged mitotic arrest subsequently triggers programmed cell death, or apoptosis, in cancer cells. scientificarchives.cominterchim.com Studies have shown that auristatin-PE can up-regulate the expression of p21WAF1 and Bax, and down-regulate Bcl-2 and cyclin B, contributing to G2/M cell cycle arrest and apoptosis.
Intracellular Release Mechanisms of Cys-mcMMAD Payloads from Conjugates
This compound is designed as a drug-linker conjugate for ADCs, meaning its cytotoxic payload (MMAD) is delivered to target cells via an antibody. fishersci.es For the MMAD payload to exert its antimitotic effect, it must be released from the conjugate once inside the target cell. interchim.com This intracellular release is a critical step in the mechanism of action of this compound-containing ADCs, ensuring targeted cytotoxicity while minimizing systemic exposure to the highly potent drug.
Lysosomal Degradation Pathways
The primary mechanism for the intracellular release of auristatin payloads from ADCs involves lysosomal degradation pathways. After an ADC binds to its specific antigen on the surface of a target cell, the entire antibody-drug complex is internalized through receptor-mediated endocytosis. The internalized complex is then trafficked to the lysosomes, acidic organelles rich in various hydrolytic enzymes. Within the lysosomal compartment, the antibody component of the ADC, along with the linker system, undergoes enzymatic degradation. This process leads to the cleavage of the linker and the subsequent release of the active MMAD payload into the cytosol, where it can then interact with its tubulin target.
Proteolytic Cleavage of Linker Systems
The maleimidocaproyl (mc) linker in this compound is designed for stability in systemic circulation but is susceptible to proteolytic cleavage once internalized. medchemexpress.cominterchim.com A common strategy for cleavable linkers in auristatin-based ADCs is the use of dipeptide sequences, such as valine-citrulline (vc), which are substrates for lysosomal proteases. medchemexpress.cominterchim.comabmole.com While the specific linker in this compound is "mc" (maleimidocaproyl) linked to MMAD via a cysteine, the principle of proteolytic cleavage within lysosomes remains central. Studies on similar auristatin conjugates, such as those with valine-citrulline (vc) linkers, demonstrate that these linkers are readily cleaved by intracellular proteases, predominantly cathepsin B. Other cathepsins, including cathepsin S, L, and F, may also contribute to the cleavage mechanism. The cleavage of the linker allows for the liberation of the active MMAD, which then disrupts the microtubule network and induces cell cycle arrest and apoptosis. interchim.com
Molecular Interactions of this compound with Biological Targets
The primary biological target of this compound, through its MMAD payload, is tubulin. fishersci.eschemsrc.comtargetmol.comscientificarchives.comacs.orginterchim.comabmole.comnih.govnih.gov MMAD, like other auristatins, binds to the vinca (B1221190) alkaloid binding domain on β-tubulin. fishersci.esnih.govtargetmol.com This binding site is distinct from other tubulin-binding agents and is crucial for its mechanism of action. The interaction of MMAD with tubulin leads to the inhibition of tubulin polymerization, thereby preventing the assembly of microtubules. fishersci.eschemsrc.comtargetmol.comscientificarchives.cominterchim.com This disruption of microtubule dynamics is the molecular basis for the antimitotic activity of this compound, ultimately leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in target cells. bldpharm.comtargetmol.comscientificarchives.cominterchim.com
In Vitro Research Applications and Biological Studies Involving Cys Mcmmad
Cell-Based Assays for Biological Activity
Cell-based assays are crucial for evaluating the efficacy and mechanism of action of Cys-mcMMAD conjugates.
The effectiveness of this compound as part of an ADC hinges on its ability to bind specifically to target cells and subsequently be internalized. Studies involving ADCs conjugated via cysteine, such as those incorporating a maleimidocaproyl linker, are fundamental to understanding these processes wikipedia.orguni-freiburg.dejkchemical.comguidetopharmacology.org. Internalization studies typically involve incubating cells at 37°C for varying durations, such as 1, 4, or 20 hours, followed by washing and detection methods to assess the extent of conjugate uptake wikipedia.org.
This compound is a cytotoxic compound, with its MMAD payload being a potent inhibitor of tubulin, thereby disrupting cell division wikipedia.orgcenmed.comnih.govnih.gov. In vitro cytotoxicity profiling is commonly performed using cell viability assays, such as the MTS assay, to determine the half-maximal inhibitory concentration (IC50) uni-freiburg.dejkchemical.comguidetopharmacology.org. IC50 values are calculated after a defined period of drug exposure, typically 96 hours, to quantify the concentration at which cell growth is inhibited by 50% uni-freiburg.dejkchemical.comguidetopharmacology.org.
For this compound, IC50 values in GD2-high cell lines have been reported to be below 1 nM nih.gov. The potent antimitotic activity of auristatins like MMAD, often in the nanomolar range, necessitates their use in conjugated forms within ADCs to mitigate systemic toxicity. The selective delivery of these tubulin inhibitor payloads by ADCs leads to mitotic arrest in tumor cells, underscoring their therapeutic potential.
Studies on Cellular Transport and Permeability
Investigations into the cellular transport and permeability of this compound are often conducted indirectly through the quantification of its released payload in biological matrices. This compound itself is frequently utilized as an internal standard in analytical techniques like UPLC-MS/MS for the precise measurement of released payload (e.g., cys-mcMMAF) in plasma and tumor tissue uni-freiburg.dejkchemical.comguidetopharmacology.org.
Research has shown that the released cytotoxic payload, such as cys-mcMMAF, accumulates in tumor tissue at significantly higher concentrations compared to plasma (e.g., approximately 313-fold higher in tumor tissue at 48 hours after dosing), indicating an effective concentration of the cytotoxic agent at the target site uni-freiburg.dejkchemical.com. This differential accumulation is a critical aspect of ADC design, ensuring that the therapeutic effect is localized to the tumor. Factors influencing intracellular payload exposure, including payload binding within the cell, and the rates of payload influx and efflux across the cell membrane, are important considerations for understanding and optimizing ADC performance. An increase in the payload binding component and influx rate within the cell contributes to enhanced whole tumor payload exposure, while a decrease in efflux rate and payload dissociation from its binding component also leads to increased tumor payload exposure.
Application in Activity-Based Protein Profiling (ABPP) for Cysteine Reactivity
While this compound is a cysteine-conjugated compound, direct applications of this compound specifically in Activity-Based Protein Profiling (ABPP) for cysteine reactivity are not explicitly detailed in the provided literature. However, the field of ABPP broadly utilizes active site-directed chemical probes to monitor enzyme function in complex biological systems, including those that target cysteine residues acrospharma.co.krwikipedia.orgnih.govnih.govguidetopharmacology.org.
ABPP probes are designed with a reactive group for covalent labeling of protein targets, a binding group for specificity, and an analytical tag for detection nih.gov. This methodology allows for the functional annotation of enzymes and the identification of proteins that are covalently bound by inhibitors nih.govnih.gov. Recent advancements in streamlined cysteine activity-based protein profiling (SLC-ABPP) have significantly improved throughput, enabling the profiling of thousands of reactive cysteine sites across large chemical libraries in various cellular contexts acrospharma.co.kr. These methods are crucial for identifying ligandable cysteines, which can serve as hotspots for therapeutic intervention.
Fluorescence Imaging and Cysteine Probe Development utilizing Cys-Chemistry
This compound itself is not described as a direct fluorescent probe in the provided search results. However, the "Cys-chemistry" aspect of the compound is relevant to the broader field of developing cysteine-reactive probes for fluorescence imaging. Fluorescence imaging techniques are widely employed in biological research, including for studying the biodistribution and targeting of ADCs, where antibodies can be labeled with fluorophores for visualization uni-freiburg.de.
The development of fluorescent probes specifically targeting cysteine (Cys) and other biothiols is an active area of research. For example, a quinoline-based fluorescent probe (ZS-C1) has been reported for real-time monitoring and fluorescence imaging of Cys levels in glioma cells, demonstrating its ability to diffuse into three-dimensional tumor spheroids. Another minimalist fluorescent probe, tetrafluoroterephthalonitrile (B158556) (4F-2CN), can differentiate between Cys, homocysteine (Hcy), and glutathione (B108866) (GSH) in live cells, with the Cys reaction product exhibiting green fluorescence and two-photon properties, making it a potential tool for tissue imaging. Furthermore, novel molecules like T1 have been designed as fluorescent chemodosimeters for Cys and Hcy, showing enhanced fluorescence intensity and significant absorption shifts, suitable for bioimaging in living cells. More recently, Cys-activated NIR-II fluorescent probes have been developed for in vivo fluorescence imaging, such as for detecting endogenous Cys in rheumatoid arthritis models. While this compound is not a direct imaging agent, its cysteine-containing structure places it within the chemical space relevant to such probe development. It is also important to note that this compound is used as an internal standard in LC-MS/MS assays, an analytical method for quantification, rather than a direct imaging application americanelements.com.
Preclinical in Vivo Research Utilizing Cys Mcmmad Non Human Models
Pharmacodynamic Assessments in Preclinical Models
Pharmacodynamic (PD) studies in preclinical models are essential for understanding how Cys-mcMMAD, typically as a released payload from an ADC, interacts with its molecular targets and elicits cellular responses within a living system. These assessments provide insights into the drug's activity at the site of action and help establish relationships between drug exposure and observed pharmacological effects.
Monitoring of Target Engagement and Cellular Effects In Vivo
Monitoring target engagement is critical to confirm that a drug reaches its intended biological target and interacts effectively at clinically relevant concentrations within living organisms pelagobio.com. For auristatin-based payloads like this compound, which are often delivered via ADCs, target engagement involves the specific binding of the ADC to its antigen on tumor cells, followed by internalization and release of the cytotoxic payload.
Research involving related auristatin payloads, such as cys-mcMMAF (monomethyl auristatin F), provides valuable insights into the in vivo behavior of this class of compounds. Studies have shown that the anti-5T4 antibody-drug conjugate (A1mcMMAF), which utilizes cys-mcMMAF as its payload, accumulates in tumor tissue and leads to cellular effects like mitotic arrest in vivo aacrjournals.org. Specifically, cys-mcMMAF concentrations were found to be significantly higher in tumor samples compared to plasma samples in treated mice, indicating preferential accumulation at the target site aacrjournals.org.
The direct measurement of target engagement in tissues and organs from preclinical animal models provides crucial data on drug distribution, bioavailability, and on-target interaction within living systems pelagobio.com. While direct data for this compound as a standalone active payload in this context is less prevalent in the provided search results compared to cys-mcMMAF, the principles of target engagement and cellular effects for auristatin payloads are broadly applicable.
Correlation of Exposure with Pharmacological Response
Establishing the correlation between drug exposure and pharmacological response is fundamental in drug development, enabling the prediction of efficacy and the understanding of drug behavior in vivo nih.govnih.gov. For ADCs utilizing auristatin payloads, the concentration of the released payload within the tumor is considered the primary determinant of pharmacological action nih.gov.
Studies on A1mcMMAF, an ADC employing the cys-mcMMAF payload, illustrate this correlation. It has been observed that the plasma concentration of the released cys-mcMMAF payload is substantially lower than its concentration within tumor tissue, highlighting the importance of assessing tumor payload levels for accurate exposure-response relationships nih.gov. For instance, in an MDA-MB-435/5T4 tumor model, cys-mcMMAF concentrations were 313-fold higher in tumor samples compared to plasma samples at 48 hours post-administration aacrjournals.org. This significant accumulation in tumor tissue suggests that the ADC effectively delivers the cytotoxic payload to the target site, enabling its pharmacological effect while limiting systemic exposure of the free payload aacrjournals.org.
Table 1: Representative Exposure of Released Payload (cys-mcMMAF) in Preclinical Models
| Sample Type | Concentration at 48 hours (Relative to Plasma) |
| Plasma | 1x |
| Tumor | 313x higher |
Note: Data derived from studies on A1mcMMAF, an ADC utilizing cys-mcMMAF as its payload, demonstrating the preferential accumulation of the released payload in tumor tissue. aacrjournals.org
Pharmacokinetic-pharmacodynamic (PK-PD) analyses, which examine dose-response relationships of exposure and biological effect in both plasma and target tissue, are valuable for predicting the time course of drug effects and understanding target modulation catapult.org.uk.
Advanced Imaging Techniques in Preclinical this compound Research
Advanced imaging techniques play a pivotal role in preclinical research by providing non-invasive, real-time visualization and quantification of drug biodistribution and tumor response, offering critical insights into the in vivo behavior of compounds like this compound.
Fluorescence Molecular Tomography (FMT) for Biodistribution
Fluorescence Molecular Tomography (FMT) is a powerful non-invasive imaging modality used to quantify temporal changes in fluorescence throughout the major organ systems of living animals plos.org. This technique is particularly useful for assessing the whole-body biodistribution and tumor targeting of biotherapeutics, including antibody-drug conjugates plos.orgscispace.com.
In studies evaluating the biodistribution of ADCs, FMT has demonstrated its utility. For example, an anti-5T4 antibody (5T4-Ab) and a 5T4-ADC, both conjugated with a near-infrared (NIR) fluorophore (VivoTag 680XL), were used to assess their in vivo behavior. FMT imaging in an H1975 subcutaneous xenograft model revealed no significant differences in accumulation between the fluorophore-conjugated antibody and the ADC in either normal tissues or tumor scispace.com. This suggests that the conjugation of the fluorophore does not alter the native behavior of the biologic scispace.com. Furthermore, the quantification of heart signal from FMT imaging showed a good correlation with the plasma pharmacokinetic profile, indicating that heart FMT imaging can serve as a surrogate for plasma drug clearance scispace.com.
Table 2: Biodistribution of Fluorophore-Conjugated 5T4-Ab vs. 5T4-ADC in H1975 Xenograft Model (FMT)
| Parameter | Observation | Citation |
| Accumulation in Normal Tissues | No significant difference between 5T4-Ab and 5T4-ADC | scispace.com |
| Accumulation in Tumor | No significant difference between 5T4-Ab and 5T4-ADC | scispace.com |
| Heart Signal Correlation with Plasma PK | Good correlation, suggesting potential as a surrogate for plasma clearance | scispace.com |
FMT provides a comprehensive understanding of how ADCs, and by extension their payloads like this compound once released, distribute within the body and accumulate at target sites plos.orgnih.gov.
Bioluminescence Imaging for Tumor Monitoring
Bioluminescence imaging (BLI) is a highly sensitive and non-invasive technique widely used in preclinical cancer research for real-time monitoring of tumor progression and response to treatments frontiersin.orgnews-medical.net. By genetically engineering cancer cells to express luciferase, researchers can track tumor growth and regression by quantifying the emitted light signal news-medical.net.
In the context of ADCs, BLI can be utilized to monitor the efficacy of treatments. For instance, bioluminescence images have been used to demonstrate the accumulation of an Alexa750-labeled anti-5T4 antibody (part of an ADC designed to deliver an auristatin payload) in H1975 tumor xenografts aacrjournals.org. This allows for the visualization of the antibody's tumor-targeting ability, which is a prerequisite for effective payload delivery.
BLI offers several advantages, including high sensitivity and resolution, making it suitable for longitudinal studies to track tumor burden over time and assess the effectiveness of various therapeutic interventions news-medical.net. This capability is crucial for evaluating the anti-tumor activity of ADCs containing cytotoxic payloads like this compound, enabling researchers to observe the impact of the treatment on tumor growth and viability in a dynamic manner frontiersin.orghaematologica.orgnih.gov.
Computational and Theoretical Approaches in Cys Mcmmad Research
Data Integration and Systems Biology Approaches in Cys-mcMMAD Research
Detailed Research Findings and Applications:
This compound plays a significant role in the analytical quantification of related ADC payloads, particularly in pharmacokinetic (PK) studies. Its structural similarity to other auristatin-based payloads, such as cys-mcMMAF, allows it to serve as an internal standard in highly sensitive analytical methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS). nih.govnih.gov
Quantitation in Pharmacokinetic Studies: In preclinical studies evaluating the pharmacokinetics of ADCs, this compound is utilized to accurately quantify the released cytotoxic payload in biological matrices, such as plasma and tumor tissue. This is critical for assessing drug exposure at the site of action and in systemic circulation. For instance, in studies involving the anti-5T4 ADC A1mcMMAF, this compound has been employed as an internal standard to measure the released cys-mcMMAF payload. nih.govnih.gov
The use of an internal standard like this compound helps to account for variability during sample preparation and analysis, improving the accuracy and reproducibility of quantitative results. The lower limit of quantitation (LLOQ) achieved with such methods highlights the sensitivity required for detecting low concentrations of active payload in complex biological samples. nih.govnih.gov
Table 1: Representative Quantitation Data for ADC Payloads Using this compound as Internal Standard
| Analyte (Payload) | Internal Standard | Matrix | Lower Limit of Quantitation (LLOQ) | Analytical Method | Reference |
| cys-mcMMAF | This compound | Plasma | 0.002 ng/mL | UPLC-MS/MS | nih.govnih.gov |
| cys-mcMMAF | This compound | Tumor | 0.1 ng/mL | UPLC-MS/MS | nih.govnih.gov |
The integration of analytical data (like payload concentrations quantified using this compound) with computational models allows researchers to:
Predict tumor exposure of the total antibody, ADC, and the released payload. wikipedia.org
Analyze pharmacokinetic models to identify key pathways and parameters that significantly influence model outputs. wikipedia.org
Facilitate preclinical-to-clinical translation by providing a predictive tool for novel ADCs. wikipedia.org
This multi-scale modeling, from in vitro to in vivo and ultimately to clinical scales, exemplifies how data integration in systems biology helps to elucidate the complex interplay of drug components and their biological targets, leading to a more comprehensive understanding of therapeutic mechanisms. wikipedia.org
Future Directions and Emerging Research Avenues for Cys Mcmmad
Advancements in Cys-mcMMAD Conjugate Design for Enhanced Specificity
A critical area of advancement for this compound, particularly in its role as an ADC payload, lies in refining conjugate design for enhanced specificity. Traditional non-specific conjugation methods often lead to heterogeneous ADC populations with variable drug-to-antibody ratios (DARs), which can impact pharmacokinetics, efficacy, and safety profiles fishersci.es.
Future research is heavily focused on site-specific conjugation strategies that introduce engineered cysteine residues onto antibodies, allowing for precise and homogeneous attachment of the this compound payload fishersci.eswikipedia.org. This approach offers several advantages:
Homogeneous ADC Profiles : Site-specific conjugation yields ADCs with a defined DAR and consistent payload distribution, leading to more predictable pharmacological behavior fishersci.eswikipedia.org.
Improved Pharmacokinetics : Defined conjugation sites can prevent interference with antibody structure or glycosylation, potentially leading to optimized circulation times and target engagement fishersci.es.
Enhanced Therapeutic Index : Studies with similar auristatin-based payloads, such as Cys-linker-MMAE, demonstrate that ionized Cys-linkers can facilitate payload enrichment within tumor cells via receptor-mediated endocytosis, while their lower permeability helps to mitigate off-target toxicity and reduce bystander effects nih.govmdpi.com. This improved safety profile, with a maximum tolerated dose approaching that of the naked antibody, highlights the potential for a wider therapeutic window nih.govmdpi.com.
These advancements in conjugate design aim to maximize the selective delivery of this compound to target cells, thereby increasing therapeutic potency against tumors while minimizing adverse effects on healthy tissues.
Exploration of this compound in Multi-Payload Conjugate Systems
The challenge of tumor heterogeneity and the development of resistance mechanisms in cancer necessitate innovative therapeutic strategies. A promising future direction for this compound involves its exploration within multi-payload or dual-payload conjugate systems amazon.in.
This emerging research avenue aims to leverage the synergistic effects of combining different therapeutic agents within a single antibody conjugate. While specific examples often highlight other auristatin derivatives like MMAF, the underlying principle is directly applicable to this compound:
Overcoming Resistance : By incorporating multiple payloads with distinct mechanisms of action (e.g., a tubulin inhibitor like MMAD and another cytotoxic agent or an immunomodulatory drug), multi-payload ADCs can potentially circumvent single-drug resistance pathways amazon.in.
Enhanced Efficacy : The combined action of different payloads can lead to superior anti-tumor activity compared to single-payload ADCs, particularly in heterogeneous tumor environments amazon.in.
Bifunctional Linker Systems : The development of advanced bifunctional linker systems allows for the conjugation of two or more distinct payloads at specific sites on the antibody, enabling tailored drug combinations amazon.in.
This approach represents a significant step towards developing more potent and comprehensive cancer theranostics, where this compound could play a crucial role as one of the synergistic payloads.
Novel Applications of this compound as a Research Tool and Probe
Beyond its direct application as a cytotoxic payload in ADCs, this compound holds significant value as a versatile research tool and chemical probe. Its well-defined chemical structure and known biological activity (as a tubulin inhibitor) make it indispensable for various preclinical and analytical studies.
Key novel and expanding applications include:
Analytical Internal Standard : this compound is widely employed as an internal standard in highly sensitive analytical methodologies, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the precise quantitation of released payloads (e.g., cys-mcMMAF) in complex biological matrices like plasma and tumor homogenates wikipedia.orgbldpharm.com. This application is crucial for understanding the pharmacokinetics and tissue distribution of ADCs.
Pharmacokinetic and Pharmacodynamic Modeling : Data generated using this compound as an analytical standard contributes to the development and validation of sophisticated multi-scale pharmacokinetic (PK) models. These models are vital for predicting tumor payload concentrations based on plasma ADC concentrations, thereby facilitating preclinical-to-clinical translation and dose prediction for novel ADCs bldpharm.comfip.org.
Cell Biology Probes : As a potent tubulin inhibitor, MMAD (the active component of this compound) can be utilized as a probe to study microtubule dynamics, cell cycle arrest, and the mechanisms of action of anti-mitotic agents in various cellular contexts mq.edu.au. Researchers can use this compound conjugates to investigate targeted delivery mechanisms and intracellular payload release in specific cell types.
These applications underscore this compound's utility not only as a therapeutic agent but also as an invaluable tool for fundamental and translational research in chemical biology and pharmacology.
Development of Improved Analytical Methodologies for this compound Quantitation
Accurate and precise quantitation of this compound and its related metabolites in biological samples is paramount for successful ADC development. Current methodologies primarily rely on UPLC-MS/MS, which has demonstrated high sensitivity.
Future directions in analytical methodology focus on enhancing these techniques:
Increased Sensitivity and Specificity : Efforts are ongoing to achieve even lower limits of quantitation (LLOQ) and improved specificity, especially for trace amounts of this compound in diverse and challenging biological matrices nih.gov. For instance, current UPLC-MS/MS methods using this compound as an internal standard have reported LLOQs ranging from 0.002 ng/mL in plasma to 0.1 ng/mL in tumor samples for related payloads like cys-mcMMAF wikipedia.orgbldpharm.com.
High-Throughput Analysis : Development of high-throughput analytical platforms will enable faster and more efficient processing of numerous samples, accelerating preclinical and clinical studies.
Robustness and Validation : Continuous refinement of analytical procedures to ensure robustness, linearity, accuracy, and precision across a wide range of concentrations and sample types is crucial for regulatory compliance and reliable data generation nih.gov.
Integration of Novel Technologies : Exploring the integration of this compound quantitation with emerging analytical technologies, such as advanced mass spectrometry techniques (e.g., ion mobility MS, high-resolution MS) and microfluidics, could offer further improvements in speed, sensitivity, and sample economy.
These advancements are essential for gaining a comprehensive understanding of this compound's pharmacokinetics and pharmacodynamics, thereby supporting the rational design and development of next-generation ADCs.
Integration of this compound Research with Emerging Chemical Biology Platforms
The research surrounding this compound is inherently interdisciplinary, standing at the nexus of chemistry, biology, and medicine. Its integration with emerging chemical biology platforms is crucial for unlocking new insights and therapeutic opportunities.
Key areas of integration include:
Targeted Protein Degradation (TPD) : While this compound is a cytotoxic payload, its linker chemistry and conjugation strategies could inform the design of targeted protein degraders, where small molecules are engineered to recruit E3 ligases to induce degradation of specific proteins.
Click Chemistry and Bioorthogonal Reactions : The maleimide (B117702) linker in this compound is reactive with thiols (cysteine residues). Future research could explore the application of more advanced bioorthogonal reactions (e.g., click chemistry) for this compound conjugation, allowing for precise and efficient labeling in complex biological systems, potentially for imaging or diagnostic purposes.
Proteomics and Activity-Based Protein Profiling (ABPP) : this compound, or derivatives thereof, could be adapted as probes for proteomics studies to identify and characterize its cellular targets beyond tubulin, or to investigate off-target interactions. ABPP, which uses chemical probes to profile enzyme activities, could be a powerful tool for this.
Advanced Imaging Techniques : Developing this compound conjugates with imaging agents (e.g., fluorescent tags, radioisotopes) would enable real-time visualization of ADC distribution, target engagement, and payload release in living systems, providing invaluable pharmacokinetic and pharmacodynamic data.
Synthetic Biology and Genetic Engineering : The engineering of antibodies for site-specific cysteine conjugation fishersci.eswikipedia.orgepo.org is a testament to the integration of synthetic biology principles. Further advancements could involve engineering cellular pathways to enhance payload internalization or release.
This integration fosters a deeper understanding of this compound's interactions within biological systems and expands its utility beyond traditional ADC applications.
Challenges and Opportunities in this compound-related Academic Research
Academic research involving this compound, particularly in the context of ADCs, faces several challenges while simultaneously presenting numerous opportunities for innovation.
Challenges :
Complexity of Conjugate Development : Designing ADCs with optimal stability in circulation and efficient, selective payload release at the target site remains a significant challenge. Balancing these properties is crucial for maximizing the therapeutic index nih.govjibc.ca.
Tumor Heterogeneity and Resistance : Tumors are highly heterogeneous, and cancer cells can develop multiple mechanisms of resistance to cytotoxic agents. This complexity necessitates the development of more sophisticated payload delivery strategies, such as multi-payload systems amazon.in.
Off-Target Toxicity : Despite targeted delivery, minimizing off-target toxicity and bystander effects remains a concern, requiring careful design of linkers and payloads to ensure selectivity nih.govmdpi.com.
Translational Challenges : Accurately predicting tumor payload concentrations and translating preclinical findings to clinical success is complex and requires robust pharmacokinetic and pharmacodynamic modeling bldpharm.comfip.org.
Manufacturing Complexity : The synthesis and conjugation of complex molecules like this compound to antibodies involve intricate manufacturing processes, posing challenges for scalability and cost-effectiveness fip.org.
Opportunities :
Novel Linker and Conjugation Chemistries : The continuous development of innovative linker technologies and site-specific conjugation methods offers opportunities to create ADCs with superior stability, controlled release kinetics, and improved therapeutic windows jibc.ca.
Multi-Modal Therapies : The integration of this compound with other therapeutic modalities, such as immunotherapies or radiotherapies, holds promise for synergistic effects and enhanced anti-tumor responses amazon.in.
Expanded Therapeutic Applications : Beyond oncology, the principles of ADC design, including the use of this compound or its derivatives, are being explored for autoimmune diseases, metabolic disorders, and neurological conditions, opening up new therapeutic frontiers fip.orgscientistlive.com.
Advanced Preclinical Models : The development of more physiologically relevant preclinical models, including patient-derived xenografts and organoids, will enable more accurate evaluation of this compound-based ADCs and better prediction of clinical outcomes.
Collaborative and Challenge-Based Research : Adopting "Challenge-Based Research" (CBR) approaches, which emphasize close collaboration between academia, industry, government, and civil society, can accelerate the translation of this compound research into tangible societal impact and address real-world challenges eciu.eu. This fosters co-creation of research agendas and directs innovation towards broader social, policy, and economic goals.
Q & A
Basic: What experimental parameters should be optimized when using Cys-mcMMAD in microtubule polymerization assays?
Methodological Answer:
this compound’s efficacy in modulating microtubule dynamics depends on concentration gradients, buffer conditions (e.g., pH, ionic strength), and incubation time. For reproducible results:
- Concentration Range : Start with 0.1–10 µM, as microtubule stabilization often exhibits dose-dependent effects .
- Temperature Control : Maintain 37°C for in vitro assays to mimic physiological conditions.
- Validation : Include controls (e.g., taxol for stabilization, nocodazole for destabilization) to benchmark activity.
Document all variables in a standardized protocol to ensure replicability .
Advanced: How can researchers resolve contradictory findings in Cys-mcMCAD’s effects across different cell lines?
Methodological Answer:
Contradictions often arise from cell-type-specific tubulin isoform expression or assay conditions. To address this:
- Isoform Profiling : Use quantitative PCR or proteomics to identify β-tubulin subtypes (e.g., βIII-tubulin overexpression in resistant cancers) .
- Contextual Variables : Compare nutrient availability, cell cycle synchronization, and endogenous tubulin post-translational modifications.
- Statistical Rigor : Apply multivariate analysis to isolate confounding factors. For example, ANCOVA can adjust for baseline tubulin levels .
Basic: What are the best practices for validating this compound’s purity and stability in long-term studies?
Methodological Answer:
- Analytical Chromatography : Perform HPLC or LC-MS quarterly to confirm purity (>98% as per supplier standards) and detect degradation products .
- Storage Conditions : Store lyophilized samples at –80°C in inert atmospheres (argon) to prevent oxidation. Reconstitute in DMSO with desiccants to minimize hydrolysis.
- Bioactivity Assays : Compare batch efficacy via tubulin polymerization kinetics (e.g., turbidity assays) .
Advanced: How should researchers design a dose-response study to distinguish this compound’s cytotoxic effects from off-target interactions?
Methodological Answer:
- Multi-Omics Integration : Pair transcriptomics (e.g., RNA-seq) with phenotypic screening to identify pathways altered exclusively at cytotoxic doses.
- Isoform-Specific Knockdowns : Use siRNA targeting β-tubulin subtypes to isolate this compound’s primary targets.
- Time-Course Analysis : Monitor apoptosis markers (e.g., caspase-3 activation) at intervals (e.g., 6, 12, 24 hours) to differentiate acute vs. delayed effects .
Basic: What statistical methods are recommended for analyzing variability in this compound’s microtubule-binding assays?
Methodological Answer:
- Error Propagation Models : Use bootstrap resampling for small sample sizes to estimate confidence intervals for IC₅₀ values.
- Normalization : Express polymerization rates as a percentage of vehicle controls to minimize inter-experimental variability.
- Software Tools : Implement GraphPad Prism for nonlinear regression (e.g., log[inhibitor] vs. response) or R packages like
drcfor dose-response curves .
Advanced: How can researchers integrate this compound with super-resolution microscopy to visualize microtubule ultrastructure?
Methodological Answer:
- Sample Fixation : Use glutaraldehyde-free fixatives (e.g., paraformaldehyde with mowiol) to preserve microtubule integrity post-Cys-mcMMAD treatment.
- Labeling Strategy : Combine this compound with fluorescent tags (e.g., SiR-tubulin) for dual-channel STORM/PALM imaging.
- Quantitative Analysis : Measure microtubule curvature and lattice spacing using ImageJ plugins (e.g., MTrackJ) to correlate structural changes with drug concentration .
Basic: What controls are essential when assessing this compound’s impact on mitotic arrest?
Methodological Answer:
- Positive Controls : Use established mitotic inhibitors (e.g., colchicine, paclitaxel) to validate assay sensitivity.
- Cell Cycle Synchronization : Pre-treat cells with thymidine or RO-3306 to enrich mitotic populations.
- Endpoint Validation : Confirm arrest via phospho-histone H3 (Ser10) staining and flow cytometry .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?
Methodological Answer:
- Quality-by-Design (QbD) : Collaborate with suppliers to define critical synthesis parameters (e.g., reaction temperature, purification steps) using DOE (Design of Experiments).
- NMR Fingerprinting : Compare ¹H/¹³C NMR spectra across batches to confirm structural consistency.
- In Vivo Cross-Validation : Test multiple batches in zebrafish xenografts to ensure consistent anti-angiogenic effects .
Basic: How should researchers document this compound’s solvent compatibility for in vivo delivery?
Methodological Answer:
- Solvent Screening : Test solubility in DMSO, Cremophor EL, and cyclodextrins via dynamic light scattering (DLS) to identify aggregation-prone formulations.
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma stability and biodistribution in murine models.
- Reporting Standards : Adhere to ARRIVE guidelines for transparent solvent-related data .
Advanced: What computational tools predict this compound’s binding affinity to mutant tubulin isoforms?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model drug-tubulin interactions, incorporating mutant β-tubulin structures (e.g., PDB: 5JCO).
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy differences between wild-type and resistant mutants (e.g., T274I).
- Validation : Cross-reference predictions with SPR (Surface Plasmon Resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
